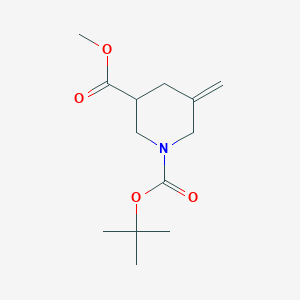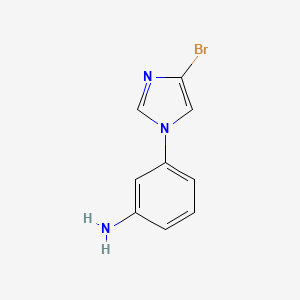
3-(4-Bromo-imidazol-1-yl)-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromo-1H-imidazol-1-yl)aniline is a chemical compound that features an imidazole ring substituted with a bromine atom and an aniline group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. The presence of the bromine atom and the aniline group on the imidazole ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-1H-imidazol-1-yl)aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Bromination: The imidazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Coupling with Aniline: The brominated imidazole is then coupled with aniline through a nucleophilic substitution reaction, typically using a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of 3-(4-bromo-1H-imidazol-1-yl)aniline may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-1H-imidazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the imidazole ring or the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Azido-imidazole, cyano-imidazole derivatives
Scientific Research Applications
3-(4-bromo-1H-imidazol-1-yl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways involving imidazole-containing compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-bromo-1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, through binding to active sites or allosteric sites. The bromine atom and the aniline group can enhance the compound’s binding affinity and specificity. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
3-(4-bromo-1H-imidazol-1-yl)aniline can be compared with other imidazole derivatives, such as:
4-(1H-imidazol-1-yl)aniline: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
3-(4-chloro-1H-imidazol-1-yl)aniline: Contains a chlorine atom instead of bromine, which can affect its electronic properties and reactivity.
3-(4-methyl-1H-imidazol-1-yl)aniline: Substituted with a methyl group, leading to variations in steric and electronic effects.
The presence of the bromine atom in 3-(4-bromo-1H-imidazol-1-yl)aniline imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for halogen bonding interactions, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H8BrN3 |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
3-(4-bromoimidazol-1-yl)aniline |
InChI |
InChI=1S/C9H8BrN3/c10-9-5-13(6-12-9)8-3-1-2-7(11)4-8/h1-6H,11H2 |
InChI Key |
NVBKVMBHTWJYTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(N=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


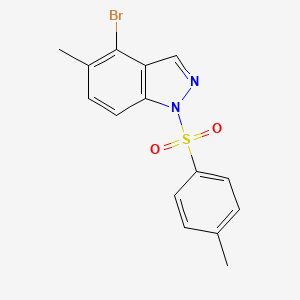
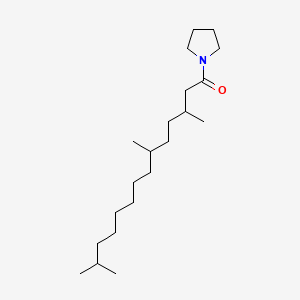
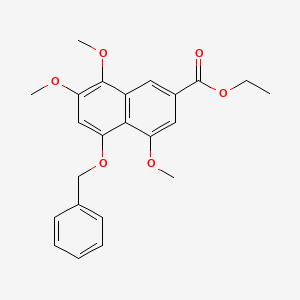
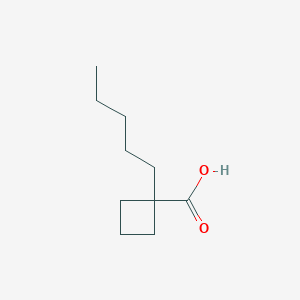
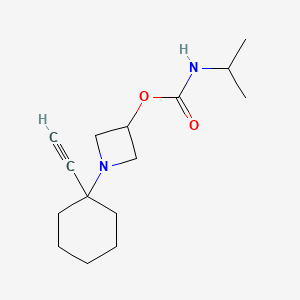
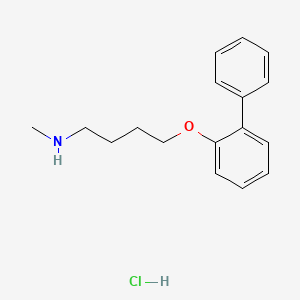
![1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B13935626.png)
![3-(5-[5-Nitro-thiophen-2-yl]-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13935647.png)
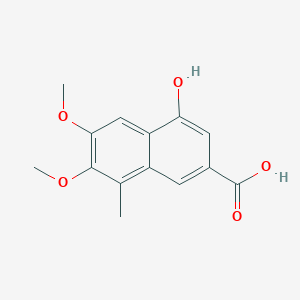
![4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13935654.png)
![3-[5-Methoxy-1-(3-phenoxy-benzenesulfonyl)-1h-indol-3-yl]-propionic acid](/img/structure/B13935655.png)
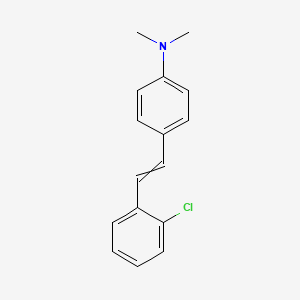
![7-chloro-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13935662.png)
